molecular formula C25H22BrClN2O5 B12005778 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate CAS No. 765289-92-7

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate

Katalognummer: B12005778
CAS-Nummer: 765289-92-7
Molekulargewicht: 545.8 g/mol
InChI-Schlüssel: XLYBVSPVYYPKPD-RWPZCVJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C25H22BrClN2O5 and a molecular weight of 545.821 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and ethoxy groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Analyse Chemischer Reaktionen

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

765289-92-7

Molekularformel

C25H22BrClN2O5

Molekulargewicht

545.8 g/mol

IUPAC-Name

[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C25H22BrClN2O5/c1-3-32-23-14-17(4-13-22(23)34-25(31)18-5-9-20(27)10-6-18)15-28-29-24(30)16(2)33-21-11-7-19(26)8-12-21/h4-16H,3H2,1-2H3,(H,29,30)/b28-15+

InChI-Schlüssel

XLYBVSPVYYPKPD-RWPZCVJISA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.